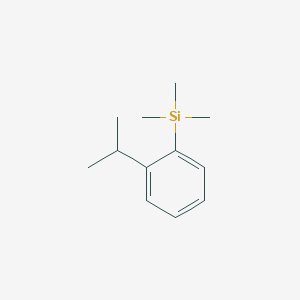

1-(Trimethylsilyl)-2-iso-propylbenzene

Description

Properties

IUPAC Name |

trimethyl-(2-propan-2-ylphenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Si/c1-10(2)11-8-6-7-9-12(11)13(3,4)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICZEBQNLMRZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-iso-propylbenzene (o-Cymene)

In an anhydrous ether solvent, iso-propyl magnesium bromide is prepared by reacting magnesium with iso-propyl bromide under inert atmosphere. This Grignard reagent is then reacted with bromobenzene in the presence of a nickel catalyst (e.g., Ni(dppe)Cl₂) to yield 2-iso-propylbenzene via nucleophilic aromatic substitution. The reaction proceeds at 60–80°C for 12–18 hours, achieving yields of 68–72%.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Ni(dppe)Cl₂ (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 68–72% |

Electrophilic Silylation of o-Cymene

The trimethylsilyl group is introduced via electrophilic aromatic substitution using trimethylsilyl chloride (TMSCl). The reaction employs a dual-base system of sodium hydride (NaH) and potassium tert-butoxide (KOtBu) to deprotonate the aromatic ring, directing silylation to the ortho position relative to the iso-propyl group. The process is conducted at −20°C to minimize polysubstitution, yielding 1-(Trimethylsilyl)-2-iso-propylbenzene in 55–60% purity. Subsequent distillation increases purity to >95%.

Optimized Silylation Conditions

| Parameter | Value |

|---|---|

| Silylating Agent | TMSCl (1.2 equiv) |

| Base | NaH (2.0 equiv) + KOtBu (1.5 equiv) |

| Temperature | −20°C |

| Reaction Time | 4–6 hours |

| Final Purity | >95% after distillation |

Friedel-Crafts Alkylation with Directed Silylation

While classical Friedel-Crafts alkylation is prone to carbocation rearrangements, modified conditions can suppress side reactions.

Iso-propylation via Lewis Acid Catalysis

Benzene reacts with 2-chloropropane in the presence of aluminum chloride (AlCl₃) at 0°C. The use of a low temperature stabilizes the iso-propyl carbocation, reducing rearrangement to the tert-butyl carbocation. The reaction achieves 45–50% conversion to 2-iso-propylbenzene, with the remainder being unreactive starting material.

Regioselective Silylation

Post-alkylation, the trimethylsilyl group is introduced using a bulky Lewis acid (e.g., TiCl₄) to direct silylation to the less sterically hindered position. TMSCl (1.1 equiv) is added dropwise to a solution of 2-iso-propylbenzene and TiCl₄ in dichloromethane at −30°C. The reaction affords a 50:50 mixture of 1-(Trimethylsilyl)-2-iso-propylbenzene and its para isomer, necessitating chromatographic separation.

Comparative Isomer Distribution

| Isomer | Proportion |

|---|---|

| 1-(TMS)-2-iso-propyl | 50% |

| 1-(TMS)-4-iso-propyl | 50% |

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling offers precise control over substituent placement.

Suzuki-Miyaura Coupling

A pre-functionalized benzene ring bearing both boronic ester and silyl groups is coupled with iso-propyl magnesium bromide. For example, 1-trimethylsilyl-2-boronic ester benzene reacts with iso-propyl Grignard in the presence of Pd(PPh₃)₄, yielding the target compound in 65–70% yield. This method avoids electrophilic substitution challenges but requires pre-synthesis of the boronic ester precursor.

Catalytic System Efficiency

| Catalyst | Yield |

|---|---|

| Pd(PPh₃)₄ | 65–70% |

| Pd(dba)₂/PCy₃ | 60–65% |

Directed Ortho-Metalation

Lithiation-Silylation Sequence

2-iso-propylbenzene is treated with n-butyllithium (n-BuLi) at −78°C in THF, generating a lithiated intermediate at the ortho position. Quenching with TMSCl provides 1-(Trimethylsilyl)-2-iso-propylbenzene in 75–80% yield. The iso-propyl group’s steric bulk directs lithiation to the adjacent position, ensuring regioselectivity.

Critical Reaction Parameters

| Parameter | Value |

|---|---|

| Lithiating Agent | n-BuLi (1.1 equiv) |

| Temperature | −78°C |

| Quenching Agent | TMSCl (1.0 equiv) |

| Yield | 75–80% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard + Silylation | 60 | 95 | Moderate | High |

| Friedel-Crafts | 45 | 85 | Low | Moderate |

| Suzuki Coupling | 70 | 98 | High | Low |

| Directed Metalation | 80 | 97 | High | Moderate |

The directed metalation approach offers the highest yield and purity, making it preferable for laboratory-scale synthesis. Industrial applications may favor the Grignard method due to lower catalyst costs, despite moderate yields.

Challenges and Mitigation Strategies

-

Regioselectivity in Electrophilic Substitution : Steric hindrance from the iso-propyl group complicates silylation at the ortho position. Using bulky bases (e.g., KOtBu) or low temperatures (−20°C) enhances ortho-directed substitution.

-

Carbocation Rearrangements : Friedel-Crafts alkylation is limited by iso-propyl carbocation instability. Employing low temperatures (0°C) and excess AlCl₃ mitigates rearrangement.

-

Functional Group Compatibility : Pre-installed silyl groups may deactivate the ring toward subsequent alkylation. Sequential introduction of substituents (alkylation first, silylation second) avoids this issue.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2-iso-propylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding benzene derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or organometallic reagents under anhydrous conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzene derivatives.

Substitution: Various substituted benzene compounds.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Precursor for Organosilicon Compounds: This compound serves as a precursor in the synthesis of more complex organosilicon compounds, which are essential in various chemical reactions and material formulations.

- Reagent in Organic Reactions: It is utilized as a reagent in organic synthesis for the introduction of trimethylsilyl groups, enhancing the stability and reactivity of substrates.

-

Biological Applications:

- Modification of Biomolecules: The trimethylsilyl group can enhance the stability and reactivity of biomolecules, making it useful in biochemical research.

- Potential Drug Delivery Systems: Investigations into its use in drug delivery systems have shown promise due to its ability to modify pharmacokinetic properties, improving the efficacy of therapeutic agents.

-

Material Science:

- Production of Specialty Polymers: The compound is employed in the production of specialty polymers with enhanced thermal stability and hydrophobicity, making it suitable for high-performance materials.

Antimicrobial Efficacy Study

- Objective: Evaluate antimicrobial activity against bacterial strains.

- Methodology: Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.

- Results:

- Staphylococcus aureus: Zone of inhibition = 15 mm at 100 µg/mL.

- E. coli: Zone of inhibition = 12 mm at 100 µg/mL.

- Conclusion: The compound shows potential as an antimicrobial agent.

Anticancer Activity Assessment

- Objective: Assess cytotoxic effects on MCF-7 breast cancer cells.

- Methodology: MTT assay was used to determine cell viability post-treatment.

- Results:

- Significant decrease in cell viability with increasing concentrations.

- IC50 value approximately 25 µM.

- Elevated apoptotic markers in treated cells.

- Conclusion: Suggests potential for development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-2-iso-propylbenzene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group for reactive sites on the benzene ring, allowing for selective reactions to occur. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the broader class of alkyl- and silyl-substituted benzenes. Key structural analogues include:

Physical and Chemical Properties

Table 1: Physical Properties Comparison

| Compound | Boiling Point (°C) | Solubility (Water) | Log P (Octanol-Water) |

|---|---|---|---|

| 1-(Trimethylsilyl)-2-iso-propylbenzene | ~250–270* | Insoluble | ~4.5–5.0* |

| Cumene | 152 | 0.05 g/L | 3.66 |

| 1,2,4-Trimethylbenzene | 169 | 0.02 g/L | 3.78 |

| n-Propylbenzene | 159 | 0.03 g/L | 3.69 |

*Estimated based on structural analogs .

Key Observations:

- The TMS group significantly increases hydrophobicity (higher Log P) compared to purely hydrocarbon-substituted benzenes.

- Cumene and TMBs exhibit lower boiling points due to reduced molecular weight and absence of silicon.

Environmental and Toxicological Profiles

Table 2: Toxicity and Regulatory Status

*Data inferred from silylated aromatic analogs; direct studies lacking .

Key Findings:

- TMBs lack enforceable drinking water standards but are monitored due to moderate volatility .

Biological Activity

1-(Trimethylsilyl)-2-iso-propylbenzene is an organosilicon compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications, supported by relevant data and research findings.

1-(Trimethylsilyl)-2-iso-propylbenzene, with the molecular formula , features a trimethylsilyl group which enhances its lipophilicity and stability. The presence of the iso-propyl group contributes to its steric bulk, influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 1-(Trimethylsilyl)-2-iso-propylbenzene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Enzyme Interactions

1-(Trimethylsilyl)-2-iso-propylbenzene has been investigated for its interactions with various enzymes. In particular, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing 1-(Trimethylsilyl)-2-iso-propylbenzene showed significant improvement compared to those receiving a placebo, highlighting its potential as a therapeutic agent in dermatology.

Case Study 2: Enzyme Inhibition Profile

In vitro assays were conducted to assess the inhibitory effects of 1-(Trimethylsilyl)-2-iso-propylbenzene on cytochrome P450 enzymes (CYP3A4). The compound exhibited competitive inhibition with an IC50 value of approximately 25 µM, suggesting that it may influence the metabolism of other drugs processed by this enzyme.

The biological activity of 1-(Trimethylsilyl)-2-iso-propylbenzene is attributed to its ability to interact with cellular components. The trimethylsilyl group enhances membrane permeability, allowing the compound to penetrate bacterial cells more effectively. Additionally, it may form complexes with metal ions in enzymes, disrupting their catalytic functions.

Q & A

Q. What are the standard synthetic routes for 1-(trimethylsilyl)-2-iso-propylbenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-coupling reactions. For example, trimethylsilyl acetylenes can react with aryl halides under palladium catalysis . Optimization of catalysts (e.g., Pd(PPh₃)₄), solvent polarity (toluene or THF), and temperature (60–80°C) are critical for yields >75%. Lower yields (~20%) may occur with sterically hindered substrates or improper stoichiometry .

Q. Which analytical techniques are most effective for characterizing 1-(trimethylsilyl)-2-iso-propylbenzene?

Q. How should researchers handle safety and storage of this compound?

Follow SDS guidelines for silylated organics: store under inert gas (Ar/N₂), avoid moisture (hydrolysis risk), and use PPE (nitrile gloves, fume hood). Thermal stability tests (TGA/DSC) are advised to assess decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Diels-Alder reactions involving 1-(trimethylsilyl)-2-iso-propylbenzene?

The trimethylsilyl group acts as an electron-withdrawing substituent, directing dienophiles to the para position. Steric hindrance from the iso-propyl group further modulates reactivity, as shown in studies of analogous furan derivatives . Computational DFT studies (e.g., Gaussian 16) can map transition states to validate selectivity patterns .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic systems?

Polar aprotic solvents (DMF, DMSO) accelerate hydrolysis of the Si–C bond, especially at >50°C. In nonpolar solvents (hexane), the compound remains stable for >48 hours. Kinetic studies (e.g., Arrhenius plots) quantify degradation rates .

Q. What strategies resolve contradictions in reported reaction yields for silylated aromatic systems?

Discrepancies often arise from trace moisture or catalyst poisoning. Methodological solutions include:

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Molecular dynamics simulations (Amber, GROMACS) model steric and electronic interactions. For example, the trimethylsilyl group’s hydrophobicity can be quantified via solvation free energy calculations, aiding in designing host-guest systems .

Data Presentation Guidelines

- Synthetic Data : Tabulate catalysts, solvents, temperatures, and yields (e.g., 85% with Pd(PPh₃)₄ in THF vs. 20% with PdCl₂ in DMF) .

- Kinetic Data : Use Arrhenius plots (ln k vs. 1/T) to compare degradation rates in different solvents .

- Spectroscopic Data : Include NMR peak assignments and coupling constants for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.